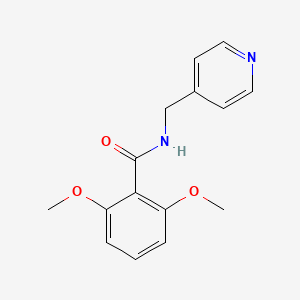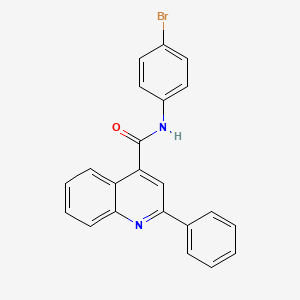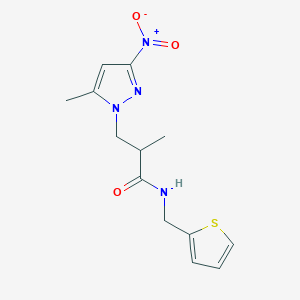
3,4-dichloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of dichloro, fluorobenzyl, and benzothiophene groups, making it a unique and versatile chemical entity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Dichloro and Fluorobenzyl Groups: The dichloro and fluorobenzyl groups are introduced through substitution reactions using suitable chlorinating and fluorinating agents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro and fluorobenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichloro-N-(4-fluorobenzyl)benzamide
- 3,4-Dichloro-N-(4-fluorobenzyl)aniline
- 3,4-Dichloro-N-(4-fluorobenzyl)benzenesulfonamide
Uniqueness
3,4-Dichloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H10Cl2FNOS |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2FNOS/c17-11-2-1-3-12-13(11)14(18)15(22-12)16(21)20-8-9-4-6-10(19)7-5-9/h1-7H,8H2,(H,20,21) |
Clave InChI |
KJRLPRWOEDWUTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NCC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14932103.png)
![2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14932111.png)
![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide](/img/structure/B14932120.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B14932127.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide](/img/structure/B14932138.png)

![Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate](/img/structure/B14932154.png)

![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932157.png)

![(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14932162.png)
